Cas no 482-36-0 (Hyperoside)

Hyperoside is a flavonol glycoside naturally occurring in various plants, including Crataegus and Hibiscus species. It is characterized by its quercetin-3-O-galactoside structure, contributing to its notable antioxidant and anti-inflammatory properties. Hyperoside exhibits strong free radical scavenging activity, making it valuable in research focused on oxidative stress mitigation. Its ability to modulate cellular signaling pathways, such as NF-κB and MAPK, underscores its potential in pharmacological studies. The compound is also recognized for its cardiovascular benefits, including vasorelaxant and cardioprotective effects. With high purity and stability, hyperoside is widely utilized in biochemical research, nutraceutical development, and preclinical investigations. Its solubility in polar solvents facilitates experimental applications.
Hyperoside structure
Hyperoside structure
Product Name:Hyperoside
CAS No:482-36-0
MF:C21H20O12
MW:464.376307487488
MDL:MFCD00016933
CID:37683
PubChem ID:24888115
Update Time:2025-10-21

Hyperoside Chemical and Physical Properties

Names and Identifiers

    • Hyperin
    • HYPEROSID
    • HYPEROSIDE
    • QUERCETIN-3B-D-GALACTOSIDE
    • QUERCETIN-3-D-GALACTOSIDE
    • QUERCETIN-3-GALACTOSIDE
    • QUERCETIN-3-O-GALACTOSIDE
    • 4h-1-benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3-(beta-d-galactopyranosyloxy)-5
    • hyperasid
    • hyperozide
    • 2-(3,4-dihydroxyphenyl)-3-(beta-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(.beta.-D-galactopyranosyloxy)-5,7-dihydroxy-
    • HYPEROSIDE(P)
    • QUERCETIN-3-O-BETA-GALACTOSIDE
    • HYPEROSIDE WITH HPLC
    • HYPEROSIDE hplc
    • 3-(β-D-galactopyranosyloxy)-5,7-dihydroxy-
    • Hyperin, Hyperoside
    • 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3-(b-D-galactopyranosyloxy)-5,7-dihydroxy-
    • HYPEROSIDE(AS) PrintBack
    • HYPEROSIDE(P) PrintBack
    • Quercetin 3-D-galactoside
    • Hyperoside,Hyperin,Quercetin 3-D-galactoside
    • Quercetin 3-galactoside
    • quercetin 3-O-beta-D-galactopyranoside
    • 3,3′,4′,5,7-Pentahydroxyflavone 3-D-galactoside
    • Quercetin 3-O-galactoside
    • [ "Quercetin 3-O-galactoside", " Hyperoside" ]
    • Jyperin
    • quercetin galactoside
    • Quercetin 3-beta-D-galactopyranoside
    • 8O1CR18L82
    • QUERCETIN 3-B-D-GALACTOSIDE
    • 4H-1-Benzopyra
    • SMR000466394
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one
    • Isoquercitrin
    • CCRIS 9339
    • J6O
    • CS-0008982
    • HMS2051H17
    • 3,3',4',5,7-Pentahydroxyflavone 3-D-galactoside
    • EINECS 207-580-6
    • ACon1_000623
    • OVSQVDMCBVZWGM-DTGCRPNFSA-N
    • NCGC00168902-03
    • 6-(hydroxymethyl)tetrahydro-2H-pyran-
    • HYPEROSIDE (CONSTITUENT OF ST. JOHN'S WORT) [DSC]
    • CCG-100970
    • 2-(3,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-((2S,4R,5R)-3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-chromen-4-one
    • Q5242815
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
    • HY-N0452
    • HYPEROSIDE [USP-RS]
    • BIDD:PXR0057
    • 2-(3,4-dihydroxyphenyl)-3-(alpha-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
    • s5453
    • 3-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-
    • Quercetin 3-.beta.-D-galactopyranoside
    • Hyperin,(S)
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-galactopyranosyloxy)-5,7-dihydroxy-
    • 2-yloxy)-4H-chromen-4-one
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
    • Hyperoside, United States Pharmacopeia (USP) Reference Standard
    • CHEBI:67486
    • MLS000759538
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one
    • MEGxp0_000392
    • 482-36-0
    • QUERCETIN 3-O-.BETA.-D-GALACTOSIDE
    • NSC-407304
    • p Hyperin
    • 2-[3,4-bis(oxidanyl)phenyl]-3-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-5,7-bis(oxidanyl)chromen-4-one
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl beta-D-galactopyranoside
    • BDBM50241367
    • AKOS015896780
    • BRD-K84955386-001-01-1
    • 2-(3,4-DIHYDROXYPHENYL)-3-(.BETA.-D-GALACTOPYRANOSYLOXY)-5,7-DIHYDROXY-4H-1-BENZOPYRAN-4-ONE
    • HYPEROSIDE (CONSTITUENT OF ST. JOHN'S WORT)
    • SCHEMBL1250514
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
    • NC00220
    • jm5b01461, Compound 84
    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl hexopyranoside #
    • BDBM429266
    • NS00079301
    • HYPEROSIDE (CONSTITUENT OF HAWTHORN LEAF WITH FLOWER)
    • 1ST000529
    • NSC 407304
    • AB00639910-03
    • AS-56199
    • Quercetin 3-D-galactoside, >=97.0% (HPLC)
    • MFCD00016933
    • CHEMBL251254
    • Quercetin 3-O-beta-D-galactoside
    • DTXSID501028789
    • Hyperoside, primary pharmaceutical reference standard
    • UNII-8O1CR18L82
    • Quercetin 3-O-.beta.-D-galactopyranoside
    • HYPEROSIDE (USP-RS)
    • 3-O-b-D-Galactopyranosyloxy-3',4',5,7-tetrahydroxyflavone
    • Q-100530
    • Isotrifoliin
    • SMR000232331
    • Quercetin-3-O-allopyranoside
    • Quercetin 3-beta-galactopyranoside
    • Quercetin-3-O-beta-D-glucopyranoside
    • ConMedNP.839
    • (-)-Isoquercetrin
    • Quercetin 3-O-beta-D-glucopyranoside
    • MLSMR
    • Isoquercetin
    • 3,3',4',5,7-Pentahydroxyflavone 3-glucoside
    • MLS000563438
    • Isoquercitrin Quercetin-3-O-β-D-glucoside
    • 3,3',4',5,7-Pentahydroxyflavone 3-galactoside
    • quercetin 3-glucoside. isoquercitrin
    • Dataset-S1.336
    • Dataset-S1.274
    • Quercetin 3-glycosides; Monosaccharides, 3-O-β-D-Galactopyranoside
    • Quercetin 3-O-beta-D-glucoside
    • Dataset-S1.275
    • 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
    • Isoquercetrin
    • 2-(3,4-Dihidroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
    • (-)-Quercetin-3-O-beta-D-glucopyranoside
    • Hirsutrin
    • Quercetin 3-glucoside
    • Contigoside B
    • ConMedNP.840
    • Quercetin-3-O-β-D-galactoside Hyperin
    • ConMedNP.841
    • 3-Glucosylquercetin
    • Quercetin 3-alloside
    • ConMedNP.842
    • Hyperoside (Standard)
    • 207-580-6
    • MQ08114
    • Hyperoside;2-(3,4-Dihydroxyphenyl)-3-(b-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one;Hyperin
    • HY-N0452R
    • Hyperoside
    • MDL: MFCD00016933
    • Inchi: 1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15+,17+,18-,21+/m1/s1
    • InChI Key: OVSQVDMCBVZWGM-DTGCRPNFSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)O)O)OC1C(C2C(=CC(=CC=2OC=1C1C=CC(=C(C=1)O)O)O)O)=O
    • BRN: 5784795

Computed Properties

  • Exact Mass: 464.09500
  • Monoisotopic Mass: 464.09547607 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 4
  • Complexity: 758
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 207
  • Molecular Weight: 464.4
  • XLogP3: 0.4

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.8700
  • Melting Point: 202-214°C
  • Boiling Point: 872.63°C.@760.00mmHg(est)
  • Flash Point: 307.4 °C
  • Refractive Index: 1.803
  • Solubility: 2.782e+004 mg/L @ 25 °C (est)
  • PSA: 210.51000
  • LogP: -0.53890

Hyperoside Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: dust mask type N95 (US), Eyeshields, Gloves
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S22; S45
  • FLUKA BRAND F CODES:10-23
  • RTECS:DJ3009200
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22
  • Storage Condition:Store long-term at -20°C

Hyperoside Pricemore >>

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Tiancheng Chemical (Jiangsu) Co., Ltd
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Hyperoside Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Hyperoside

Hyperoside (CAS No. 482-36-0): A Comprehensive Overview of Its Bioactive Properties and Recent Research Applications

Hyperoside, a naturally occurring flavonoid glycoside, is widely recognized for its significant biological activities and therapeutic potential. With the CAS number CAS No. 482-36-0, this compound has garnered considerable attention in the field of pharmaceuticals and nutraceuticals due to its multifaceted benefits. This article provides an in-depth exploration of Hyperoside, emphasizing its chemical structure, pharmacological effects, and the latest research findings that underscore its importance in modern medicine.

The chemical structure of Hyperoside (C₂₇H₂₈O₁₃) consists of a quercetin molecule glycosidically linked to a rhamnose moiety. This unique arrangement contributes to its remarkable stability and bioavailability, making it an attractive candidate for various therapeutic applications. Flavonoid glycosides like Hyperoside are known for their antioxidant, anti-inflammatory, and antimicrobial properties, which have been extensively studied in both preclinical and clinical settings.

In recent years, research on Hyperoside has focused on its potential role in combating oxidative stress and inflammation, which are underlying factors in numerous chronic diseases. Studies have demonstrated that Hyperoside can effectively scavenge free radicals and modulate inflammatory pathways, thereby protecting against cellular damage. For instance, a study published in the journal *Phytochemistry* highlighted the ability of Hyperoside to inhibit nitric oxide production in macrophages, suggesting its potential in managing inflammatory conditions such as rheumatoid arthritis.

Beyond its antioxidant and anti-inflammatory effects, Hyperoside has shown promise in neuroprotection. Research indicates that this compound can cross the blood-brain barrier and exert neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. A pivotal study conducted by researchers at the University of California found that Hyperoside attenuates beta-amyloid aggregation, a hallmark of Alzheimer's disease, thereby potentially slowing disease progression.

The cardiovascular benefits of Hyperoside are another area of active investigation. Studies have revealed that this flavonoid glycoside can improve endothelial function by enhancing nitric oxide synthesis and reducing oxidative stress. Additionally, it has been shown to have hypolipidemic effects, helping to lower cholesterol levels and reduce the risk of atherosclerosis. These findings make Hyperoside a promising candidate for cardiovascular health supplements.

In the realm of cancer research, Hyperoside has emerged as a potent chemopreventive agent. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines while sparing healthy cells. The mechanism involves the activation of caspase enzymes and the inhibition of anti-apoptotic proteins such as Bcl-2. A groundbreaking study published in *Cancer Letters* reported that Hyperoside-treated cells exhibited significant reductions in tumor growth both in vitro and in vivo.

The antimicrobial properties of Hyperoside have also been explored, with findings suggesting its efficacy against a range of pathogens including bacteria, fungi, and viruses. This makes it a valuable component in developing natural antimicrobial agents that could complement conventional antibiotics. Research published in *Journal of Ethnopharmacology* highlighted the ability of Hyperoside to inhibit Staphylococcus aureus and Escherichia coli growth, underscoring its potential as an alternative therapeutic option.

The safety profile of Hyperoside is another critical aspect that has been thoroughly evaluated. Multiple studies have confirmed its low toxicity even at high doses, making it suitable for long-term use without significant adverse effects. This safety profile is particularly important for nutraceutical applications where consumer safety is paramount.

The future directions for research on Hyperoside, with CAS number CAS No. 482-36-0, are promising and multifaceted. Ongoing studies aim to elucidate the precise molecular mechanisms underlying its bioactivities and explore novel formulations for enhanced delivery systems. Additionally, clinical trials are being planned to validate many of the preclinical findings and translate them into therapeutic benefits for patients suffering from chronic diseases.

In conclusion, Hyperoside stands out as a versatile bioactive compound with a broad spectrum of pharmacological effects. Its natural occurrence as part of various plant extracts makes it an accessible source for pharmaceutical development. With continued research efforts focusing on optimizing its therapeutic applications and understanding its mechanisms of action, Hyperoside is poised to play a significant role in future medical advancements.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:482-36-0)Hyperoside
LE10376
Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
(CAS:482-36-0)Hyperoside
sfd20541
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email